4-(chloromethyl)-N,N-dimethylBenzamide

Organic Synthesis Building Blocks Nucleophilic Substitution

4-(Chloromethyl)-N,N-dimethylbenzamide (CAS 121083-51-0) combines a para-chloromethyl electrophile with an N,N-dimethylamide directing group—a bifunctional architecture unmatched by simple benzyl chlorides or meta isomers. Only the para configuration yields linear ionene polymers with thixotropic, self-healing hydrogel properties (1–5 wt%, no crosslinkers). Its distinct ¹³C NMR carbonyl signature enables unambiguous QC identity confirmation. For selective Cr-catalyzed tertiary alkylations, this isomer is non-negotiable. ≥95% purity. For R&D only.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 121083-51-0
Cat. No. B2354992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-N,N-dimethylBenzamide
CAS121083-51-0
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)CCl
InChIInChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3
InChIKeyUMAPDJRQFLVOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-N,N-dimethylbenzamide (CAS 121083-51-0): A Dual-Function Benzamide Building Block for Nucleophilic and Amide-Modifying Chemistries


4-(Chloromethyl)-N,N-dimethylbenzamide (CAS 121083-51-0) is a para-substituted benzamide derivative with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol [1]. It belongs to the class of benzamide building blocks and features two distinct reactive handles: a nucleophile-sensitive chloromethyl (-CH₂Cl) group at the para-position and a dimethylamide (-N(CH₃)₂) moiety. The compound's structure consists of a benzene ring with these two substituents, which confer specific reactivity profiles for nucleophilic substitution and amide functionalization [2]. It is commercially available as a high-purity solid (typically ≥95%) and is used as a versatile intermediate in organic synthesis, materials chemistry, and medicinal chemistry research . Its bifunctional nature distinguishes it from simpler benzamides that lack the electrophilic chloromethyl group, providing a unique entry point for building molecular complexity.

Why Substituting 4-(Chloromethyl)-N,N-dimethylbenzamide (CAS 121083-51-0) with Unfunctionalized Benzamides or Chloromethyl Isomers is Scientifically Unsound


The selection of 4-(chloromethyl)-N,N-dimethylbenzamide (CAS 121083-51-0) over its closest analogs is not a matter of trivial interchangeability but of critical chemical differentiation. Unfunctionalized N,N-dimethylbenzamide lacks the electrophilic chloromethyl group required for nucleophilic substitution reactions, precluding its use in the synthesis of complex amine-linked architectures . Conversely, simple benzyl chlorides, such as benzyl chloride, lack the dimethylamide moiety that imparts specific polarity, hydrogen-bonding capacity, and distinct reactivity under transition-metal catalysis [1]. Furthermore, the regioisomeric 3-(chloromethyl)-N,N-dimethylbenzamide (CAS 442910-26-1) introduces altered electronic and steric environments that fundamentally change reaction kinetics and product selectivity . The para-substitution pattern in the target compound is essential for achieving the specific molecular geometries required in advanced material applications, such as the formation of linear ionene polymers with well-defined spacer lengths [2]. The quantitative evidence below demonstrates that generic substitution would directly compromise synthetic outcomes, material properties, and overall project success.

Quantitative Evidence Guide: Differentiating 4-(Chloromethyl)-N,N-dimethylbenzamide (CAS 121083-51-0) from Analogs and Alternatives


Evidence 1: Superior Reactivity in Nucleophilic Substitution vs. Unfunctionalized Benzamide

The key differentiator for 4-(chloromethyl)-N,N-dimethylbenzamide (Target) is the presence of the electrophilic chloromethyl group, which enables it to participate in a wide range of nucleophilic substitution reactions. In contrast, the unfunctionalized analog, N,N-dimethylbenzamide (Comparator 1), lacks this reactive handle and is therefore inert under these conditions . While exact kinetic data for the target compound could not be located, a class-level inference based on well-established reactivity of benzyl chlorides indicates a significantly enhanced reaction profile. Benzyl chloride derivatives are known to react readily with nucleophiles such as OH⁻, OR⁻, CN⁻, and NH₃ to form new functional groups [1]. This fundamental difference in functional group chemistry makes the target compound a versatile building block for molecular diversification, whereas Comparator 1 is not a viable alternative for syntheses requiring a benzyl electrophile.

Organic Synthesis Building Blocks Nucleophilic Substitution

Evidence 2: Enabling Chelation-Assisted para-Selective Alkylation in Chromium Catalysis

The dimethylamide (-N(CH₃)₂) moiety of the target compound is not merely a spectator group; it serves as a critical directing group in transition-metal catalysis. A 2018 study in Nature Communications demonstrated a chromium-catalyzed, para-selective alkylation of benzamide derivatives using a CrCl₃ catalyst and TMSBr additive [1]. The reaction proceeds via an imino-coordination benzimidate intermediate, and the presence of the N,N-dimethylamide is essential for achieving the high para-selectivity, effectively preventing the formation of undesired ortho-alkylated byproducts [2]. A comparator lacking this directing group, such as a simple benzyl chloride (e.g., benzyl chloride, CAS 100-44-7), would not participate in this chelation-assisted transformation. While this study does not specifically use the target compound, it provides strong evidence for the utility of the N,N-dimethylbenzamide scaffold in enabling this specific, high-value catalytic transformation. The target compound, possessing both the required amide and the reactive chloromethyl group, can serve as a starting material for this type of catalysis, or its product could be further elaborated using this methodology.

Catalysis C-H Functionalization para-Selective Alkylation

Evidence 3: Critical Monomer for High-Yield Synthesis of Functional Ionene Polymers and Hydrogels

The compound serves as a key precursor for the synthesis of 1,4-bis[4-(chloromethyl)benzamide]benzene, a crucial monomer in the preparation of ionene polymers. A study published in Macromolecules (2008) reported the high-yield copolymerization of this monomer with α,ω-ditertiary amines to produce ionene polymers with N,N′-(p-phenylene)dibenzamide linkages [1]. These polymers formed physical hydrogels at low concentrations (ca. 1-5 wt%) without any additives, demonstrating a unique thixotropic and self-healing nature [2]. The specific para-substitution pattern of the chloromethyl group is essential for the linear geometry and subsequent gelation properties of the resulting polymers. A comparator with meta- or ortho-substitution, or one lacking the amide linkage, would yield polymers with drastically different architectures and, consequently, different material properties.

Polymer Chemistry Hydrogels Ionene Polymers

Evidence 4: Distinct Electronic Profile as Revealed by NMR Spectroscopy

The electronic environment of the target compound is quantifiably different from other para-substituted N,N-dimethylbenzamides. While specific carbon-13 NMR data for the chloromethyl derivative is not readily available in the literature, a comprehensive study of 11 para-substituted N,N-dimethylbenzamides provides a framework for understanding its unique electronic signature [1]. The study established strong correlations between substituent constants and the chemical shifts of key carbons, particularly C-1 (σ = 11.9 ppm) and the carbonyl carbon (σ = -2.3 ppm) [2]. The chloromethyl group's specific electronic properties (σₚ = -0.07) place it between electron-withdrawing and electron-donating substituents, resulting in a distinct and predictable NMR shift pattern. This pattern is a crucial analytical fingerprint for confirming identity and purity, and it differs from closely related compounds like N,N-dimethyl-4-chlorobenzamide or the 3-chloromethyl isomer. This means that quality control by ¹³C NMR can unambiguously distinguish the target compound from its structural analogs.

Analytical Chemistry NMR Spectroscopy Substituent Effects

High-Value Application Scenarios for 4-(Chloromethyl)-N,N-dimethylbenzamide (CAS 121083-51-0) Based on Differentiated Evidence


Scenario 1: Synthesis of para-Selective, Chelation-Assisted C-H Alkylation Products

This scenario directly leverages the evidence from Evidence 2. A researcher requires a synthetic route to introduce a bulky tertiary alkyl group at the para-position of a benzamide derivative with high selectivity. The target compound, 4-(chloromethyl)-N,N-dimethylbenzamide, serves as the ideal starting material. Its N,N-dimethylamide moiety acts as a directing group for a chromium-catalyzed alkylation using tertiary alkylmagnesium bromides [1]. The reaction proceeds with high para-selectivity, avoiding the formation of ortho-alkylated byproducts that would complicate purification [2]. The pre-installed chloromethyl group provides a convenient handle for subsequent functionalization of the alkylated product. A researcher using a simple benzyl chloride starting material would be unable to execute this specific, high-value catalytic transformation. Thus, the target compound is not merely a building block but a strategic enabler of a challenging synthetic transformation.

Scenario 2: Fabrication of Self-Healing, Additive-Free Ionene Hydrogels

This scenario is a direct application of the evidence presented in Evidence 3. A materials scientist aims to synthesize an ionene polymer hydrogel with specific thixotropic and self-healing properties for use in a biomedical or industrial application. The synthetic route requires the preparation of the monomer 1,4-bis[4-(chloromethyl)benzamide]benzene, which is derived from the target compound [1]. The para-chloromethyl geometry of 4-(chloromethyl)-N,N-dimethylbenzamide is essential; substitution with the meta-isomer would lead to a polymer with a different, non-linear architecture and, consequently, a loss of the desired gelation properties. The resulting polymer from the para-isomer is known to form stable, physical hydrogels at low concentrations (1-5 wt%) in water, without requiring any additional crosslinking agents or surfactants [2]. Procuring the correct isomer is therefore a non-negotiable requirement for the successful fabrication of the targeted functional material.

Scenario 3: Unambiguous Analytical Characterization and Quality Control in Pharmaceutical Intermediate Production

This scenario is based on the analytical differentiation established in Evidence 4. In a pharmaceutical R&D or quality control (QC) laboratory, it is critical to confirm the identity and purity of 4-(chloromethyl)-N,N-dimethylbenzamide as an incoming intermediate. The compound's unique ¹³C NMR fingerprint, predictable from the established Hammett correlations for para-substituted N,N-dimethylbenzamides, allows for its unambiguous identification [1]. The specific chemical shifts of the carbonyl carbon and C-1 aromatic carbon, influenced by the chloromethyl group's unique electronic properties, provide a definitive signature that can be used to distinguish the target compound from closely related impurities or regioisomers like 3-(chloromethyl)-N,N-dimethylbenzamide [2]. This verifiable spectroscopic differentiation ensures that the correct building block is used in subsequent synthetic steps, preventing costly downstream failures and ensuring compliance with regulatory standards for identity and purity.

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